molecular formula C12H13F2NO B14167375 3-(Difluoromethylidene)-N-phenylpentanamide CAS No. 926935-51-5

3-(Difluoromethylidene)-N-phenylpentanamide

Katalognummer: B14167375
CAS-Nummer: 926935-51-5
Molekulargewicht: 225.23 g/mol
InChI-Schlüssel: YOAUDUPGDPTERL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethylidene)-N-phenylpentanamide is an organic compound characterized by the presence of a difluoromethylidene group attached to a pentanamide backbone with a phenyl group

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethylidene)-N-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethylidene)-N-phenylpentanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethylidene)-N-phenylpentanamide involves its interaction with molecular targets through its difluoromethylidene group. This group can form strong bonds with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Trifluoromethylidene)-N-phenylpentanamide
  • 3-(Chloromethylidene)-N-phenylpentanamide
  • 3-(Bromomethylidene)-N-phenylpentanamide

Uniqueness

3-(Difluoromethylidene)-N-phenylpentanamide is unique due to its difluoromethylidene group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of two fluorine atoms enhances its ability to participate in various chemical reactions and interact with biological targets .

Eigenschaften

CAS-Nummer

926935-51-5

Molekularformel

C12H13F2NO

Molekulargewicht

225.23 g/mol

IUPAC-Name

3-(difluoromethylidene)-N-phenylpentanamide

InChI

InChI=1S/C12H13F2NO/c1-2-9(12(13)14)8-11(16)15-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3,(H,15,16)

InChI-Schlüssel

YOAUDUPGDPTERL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(F)F)CC(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.